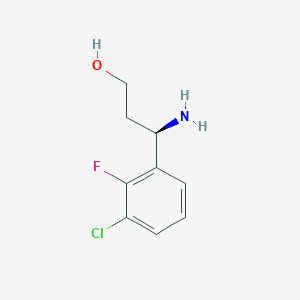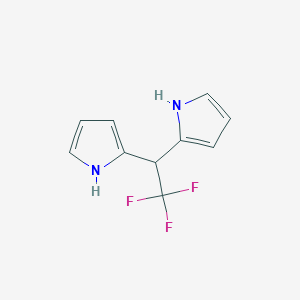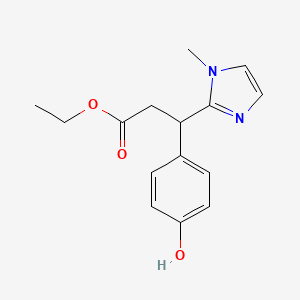
Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate is a synthetic organic compound that features both a hydroxyphenyl group and a methylimidazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate typically involves multi-step organic reactions. One common method might include:
Starting Materials: 4-hydroxybenzaldehyde, 1-methylimidazole, and ethyl acetoacetate.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl and imidazole groups could play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)-3-(1H-imidazol-2-yl)propanoate
- Ethyl 3-(4-hydroxyphenyl)-3-(2-methylimidazol-1-yl)propanoate
Uniqueness
Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-14(19)10-13(15-16-8-9-17(15)2)11-4-6-12(18)7-5-11/h4-9,13,18H,3,10H2,1-2H3 |
InChIキー |
VFKODIZLPWMFSI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)O)C2=NC=CN2C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
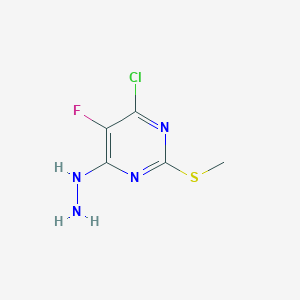
![2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B8629783.png)
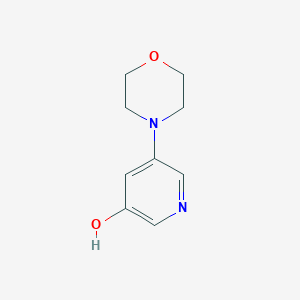
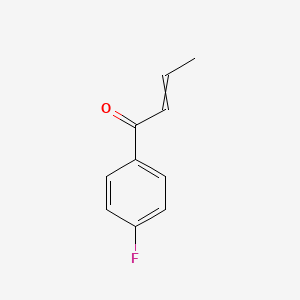
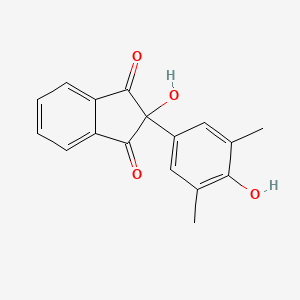
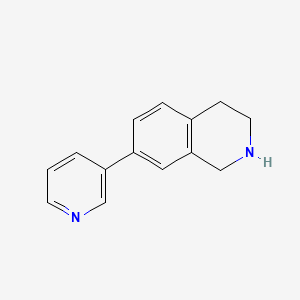
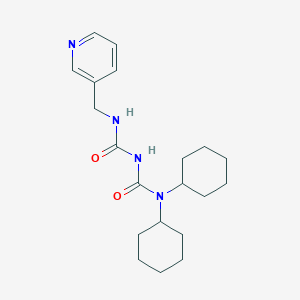
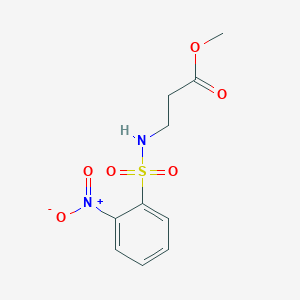
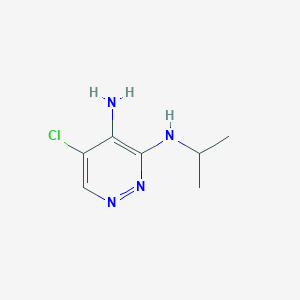

![Phenol, 3-[[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]amino]-](/img/structure/B8629839.png)
